molecular formula C10H7FN2O3 B2682240 Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 338960-42-2

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2682240
CAS No.: 338960-42-2
M. Wt: 222.175
InChI Key: IZLXJXFMTJDBBX-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with methyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique combination of a fluorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXJXFMTJDBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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